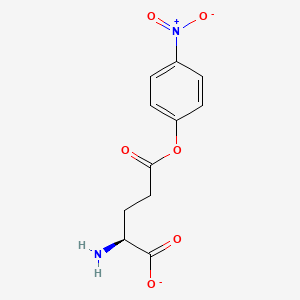
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is an organic compound that belongs to the class of nitrophenyl ethers These compounds are characterized by the presence of a nitrobenzene moiety that carries an ether group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate typically involves the reaction of 4-nitrophenol with a suitable amino acid derivative under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like iron powder or ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ether group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds.
Aplicaciones Científicas De Investigación
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of signal transduction pathways and alteration of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(4-nitrophenoxy)methyl]oxirane: Another nitrophenyl ether with similar structural features.
4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile: A compound with a similar nitrophenyl ether moiety.
Uniqueness
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58238-68-9 |
|---|---|
Fórmula molecular |
C11H11N2O6- |
Peso molecular |
267.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate |
InChI |
InChI=1S/C11H12N2O6/c12-9(11(15)16)5-6-10(14)19-8-3-1-7(2-4-8)13(17)18/h1-4,9H,5-6,12H2,(H,15,16)/p-1/t9-/m0/s1 |
Clave InChI |
GZNVSDIMDNPHID-VIFPVBQESA-M |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC[C@@H](C(=O)[O-])N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


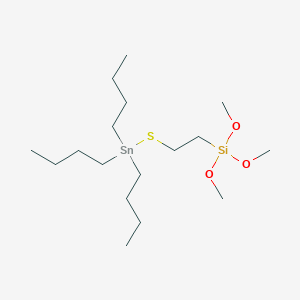
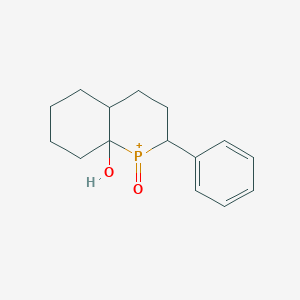

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
mercury](/img/structure/B14615352.png)
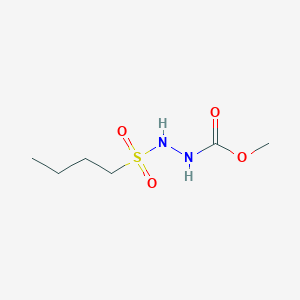
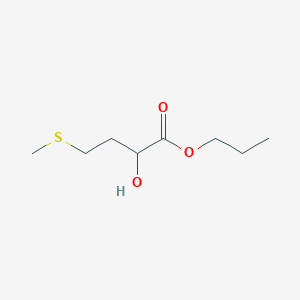
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
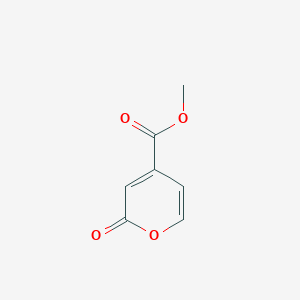
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
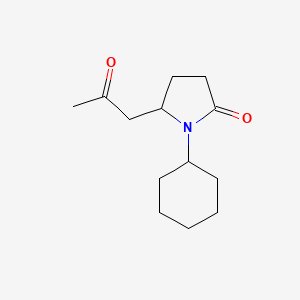
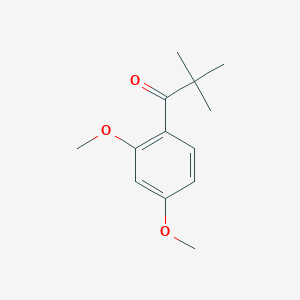
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
